![molecular formula C21H27N3O4 B3010040 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea CAS No. 1234948-33-4](/img/structure/B3010040.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

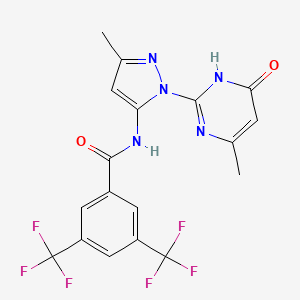

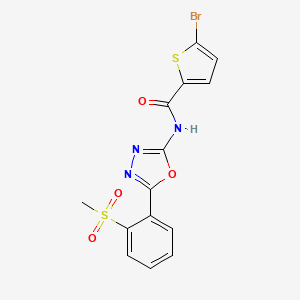

The compound "1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea" is a chemical entity that appears to be a urea derivative with a complex structure involving a piperidine moiety and a benzo[d][1,3]dioxole group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a new series of anti-acetylcholinesterase inhibitors with a piperidine backbone have been synthesized, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, which demonstrated potent activity . Similarly, urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole have been synthesized using efficient methods and characterized by spectral data . These methods and characterizations could potentially be applied to the synthesis and analysis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is significant as it can influence the biological activity of the compound. The structure-activity relationship (SAR) study of related compounds has shown that certain moieties can be replaced without a major loss in potency . The molecular structure is typically characterized by various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectrometry, which provide detailed information about the chemical environment of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involving urea derivatives can be complex and are influenced by the functional groups present in the molecule. The reactivity of such compounds can be studied in the context of their antimicrobial and antioxidant activities, as demonstrated by the synthesized compounds in the provided papers . These activities suggest that the compounds can interact with biological molecules, which could be further explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical applications. The antimicrobial and antioxidant activities of the synthesized compounds suggest that they have the necessary stability and reactivity to function as lead compounds in pharmaceutical applications . These properties are typically determined experimentally and can provide insights into the compound's behavior in different environments.

Wissenschaftliche Forschungsanwendungen

Virtual Screening and Synthesis for Urokinase Receptor Targeting

Virtual screening aimed at the urokinase receptor (uPAR) identified compounds with potential to inhibit breast cancer metastasis. An analogue synthesized demonstrated significant inhibition of cancer cell invasion, migration, and adhesion, with promising anti-angiogenic properties. The compound induced apoptosis and exhibited favorable pharmacokinetic properties, suggesting its potential as a basis for developing new therapeutic agents against cancer metastasis (Wang et al., 2011).

Development of Acetylcholinesterase Inhibitors

A study on the synthesis and biochemical evaluation of a series of compounds for antiacetylcholinesterase activity indicated potential for treating neurodegenerative diseases. By optimizing the spacer length and testing compounds with greater conformational flexibility, high inhibitory activities were achieved, showing promise for the development of treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Role in Compulsive Food Consumption

Research on orexin receptors and their role in compulsive food consumption identified compounds that selectively reduce binge eating in female rats without affecting standard food intake. This suggests a significant role for orexin-1 receptor mechanisms in binge eating, providing a new direction for pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Steric Carbonyl Protection in Organic Synthesis

A study on the metalation and cleavage of highly hindered ureas with sterically protected carbonyl groups offered insights into organic synthesis techniques. This research contributes to the development of methods for the synthesis of complex organic compounds, expanding the toolkit available for chemical synthesis and pharmaceutical development (Hassel & Seebach, 1978).

Biginelli Synthesis of Dihydropyrimidinone Derivatives

A study on the Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrated an efficient method for producing these compounds. The research provides valuable insights for the development of new medicinal compounds, highlighting the versatility of Biginelli synthesis in generating diverse pharmacologically relevant structures (Bhat et al., 2018).

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-14-9-17(15(2)28-14)12-24-7-5-16(6-8-24)11-22-21(25)23-18-3-4-19-20(10-18)27-13-26-19/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDWTNYQVHGSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide](/img/structure/B3009965.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)